![molecular formula C14H14N2O B12531871 2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12531871.png)
2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone is a heterocyclic organic compound. It is known for its applications as an intermediate in pharmaceutical synthesis and other chemical processes. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and an amino group, which is linked to a phenylethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone typically involves the reaction of 6-methyl-2-aminopyridine with phenacyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyridine attacks the carbonyl carbon of phenacyl bromide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include ethanol or methanol, and the reaction is often carried out under reflux conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Chloro-2-pyridinyl)amino]-1-phenylethanone
- 2-[(6-Methyl-2-pyridinyl)amino]carbonylbenzoic acid
- N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
Uniqueness
2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-[(6-methylpyridin-2-yl)amino]-1-phenylethanone |
InChI |
InChI=1S/C14H14N2O/c1-11-6-5-9-14(16-11)15-10-13(17)12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,15,16) |
InChI Key |
GIDVZFRYJVWHCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


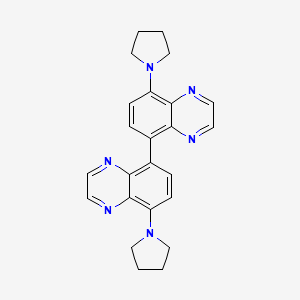
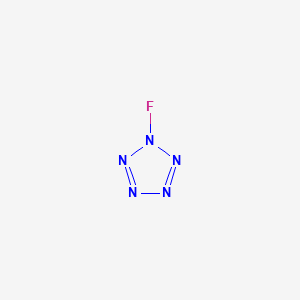
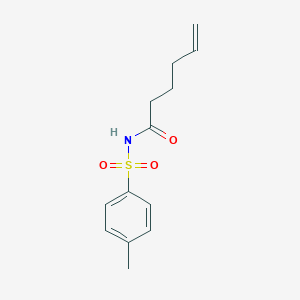
![Benzoic acid, 3-[2,5-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12531805.png)
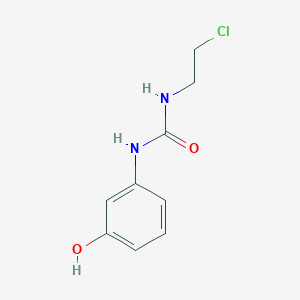
![1,1'-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene](/img/structure/B12531819.png)
![3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride](/img/structure/B12531835.png)
![3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12531840.png)
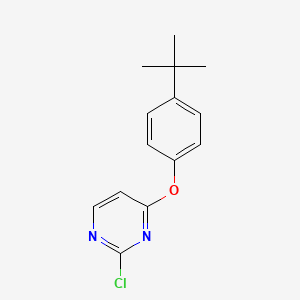
![2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one](/img/structure/B12531858.png)
![1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene](/img/structure/B12531863.png)
![Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate](/img/structure/B12531879.png)

![1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo-](/img/structure/B12531895.png)
